Cas no 31603-07-3 (3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine)
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2H-Tetrazole-5-methanamine,a-(2-methylpropyl)-
- 1H-Tetrazole,5-(1-amino-3-methylbutyl)- (8CI)
- 1H-Tetrazole-5-methanamine, a-(2-methylpropyl)- (9CI)
- SCHEMBL18774997
- Z756918738
- AKOS010394873
- 1H-Tetrazole-5-methanamine, -alpha--(2-methylpropyl)- (9CI)
- 3-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)butan-1-amine
- 31603-07-3
- SCHEMBL7413806
- 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
- DTXSID801254018
- 3-methyl-1-(2H-tetrazol-5-yl)butan-1-amine
- alpha-(2-Methylpropyl)-2H-tetrazole-5-methanamine
- CS-0263220
- EN300-85608
- I+/--(2-Methylpropyl)-2H-tetrazole-5-methanamine
- 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
-
- MDL: MFCD12796304
- Inchi: 1S/C6H13N5/c1-4(2)3-5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)
- InChI Key: AGSAKIVVCZROSV-UHFFFAOYSA-N
- SMILES: NC(C1N=NNN=1)CC(C)C
Computed Properties
- Exact Mass: 155.117
- Monoisotopic Mass: 155.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.5A^2
- XLogP3: 0.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 293.5±42.0 °C at 760 mmHg
- Flash Point: 156.3±15.1 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337340-10mg |
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337340-50mg |
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M337340-100mg |
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-85608-0.05g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 0.05g |
$205.0 | 2023-07-06 | |
| Enamine | EN300-85608-0.1g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 0.1g |
$306.0 | 2023-07-06 | |
| Enamine | EN300-85608-0.25g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 0.25g |
$438.0 | 2023-07-06 | |
| Enamine | EN300-85608-0.5g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 0.5g |
$691.0 | 2023-07-06 | |
| Enamine | EN300-85608-1.0g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-85608-2.5g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 2.5g |
$1735.0 | 2023-07-06 | |
| Enamine | EN300-85608-5.0g |
3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine |
31603-07-3 | 95% | 5.0g |
$2566.0 | 2023-07-06 |
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
Professional Introduction to 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine (CAS No. 31603-07-3)
3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine, a compound with the chemical formula C8H14N4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 31603-07-3, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a tetrazole ring and an amine functional group makes it a versatile intermediate for the development of various pharmacologically active agents.
The tetrazole moiety, a five-membered heterocyclic ring containing four nitrogen atoms, is known for its broad spectrum of biological activities. It has been extensively studied for its role in modulating enzyme inhibition, receptor binding, and as a key structural component in drug molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine enhances its reactivity and makes it a valuable building block for further chemical modifications.
The amine group at the terminal position of the butyl chain provides a nucleophilic site for various coupling reactions, such as amide bond formation, which is crucial in peptide synthesis and drug development. This feature allows for the creation of more complex molecules by linking 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine to other pharmacophores or bioactive fragments. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and industrial applications.
In the context of contemporary pharmaceutical research, compounds containing tetrazole moieties have shown promise in the treatment of various diseases. For instance, studies have demonstrated that tetrazole derivatives can act as potent inhibitors of bacterial enzymes and have potential applications in antibiotic development. The structural motif of 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine aligns well with this trend, suggesting its utility in designing novel antimicrobial agents.
The butyl chain in this compound also contributes to its pharmacokinetic properties, influencing solubility, metabolic stability, and distribution within biological systems. By modifying the length and branching of the alkyl chain, researchers can fine-tune these properties to optimize drug delivery and efficacy. This flexibility makes 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine a valuable scaffold for structure-based drug design.
Recent studies have also explored the use of tetrazole derivatives in targeted therapy, particularly in oncology. The ability of tetrazole compounds to interact with specific biological targets has led to the development of novel chemotherapeutic agents. The unique combination of functional groups in 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine positions it as a candidate for further investigation in this area. Researchers are investigating its potential as a prodrug or as a component in combination therapies to enhance treatment outcomes.
The synthesis of 3-Methyl-1-(1H-tetrazol-5-yl)butan-1-am ine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Techniques such as nucleophilic substitution reactions, cyclizations, and protection-deprotection strategies are employed to construct the desired molecular framework. Advances in catalytic methods have further improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving overall yields.
The role of computational chemistry in designing and optimizing molecules like 3-Methyl -1-(1H-tetrazol -5 -yl)butan - 1 -amine cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting experimental trials. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods. By integrating computational tools with experimental data, scientists can accelerate the discovery process and bring new drugs to market more quickly.
The industrial significance of this compound lies in its potential as an intermediate for large-scale pharmaceutical production. As demand for innovative therapeutics grows, so does the need for high-quality starting materials like 3-Methyl - 1-( 1 H -tetrazol -5 - yl )butan - 1 - am ine strong>. Manufacturers are investing in advanced purification techniques and process optimization to ensure consistent supply meeting stringent quality standards.
In conclusion, 3-Methyl - 1 -( 1 H -tetrazol -5 - yl )butan - 1 - am ine (CAS No. 31603 -07 -3) represents a fascinating intersection of medicinal chemistry and synthetic organic chemistry. Its unique structural features offer numerous possibilities for drug development across various therapeutic areas. As research continues to uncover new applications for tetrazole-containing compounds ,< strong >3-Methyl - 1 -( 1 H -tetrazol -5 - yl )butan - 1 - am ine strong > is poised to play an increasingly important role in future medical breakthroughs . The ongoing exploration into its pharmacological properties underscores its potential as a cornerstone molecule in modern drug discovery efforts . p >
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